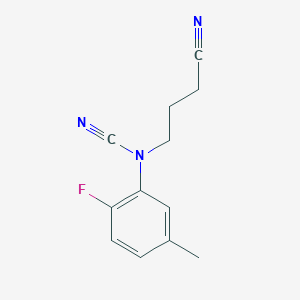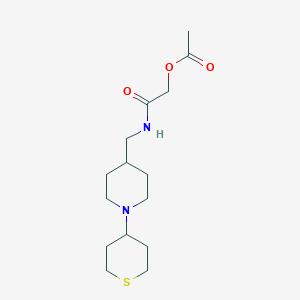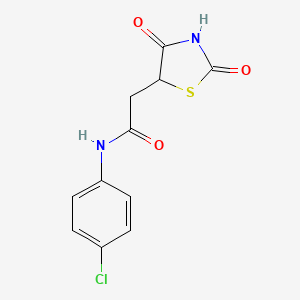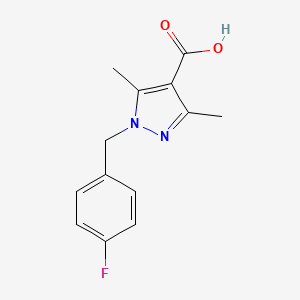
3-Ciano propil-(2-fluoro-5-metilfenil)cianamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for various studies and experiments.
Aplicaciones Científicas De Investigación
3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide is used in various scientific research applications due to its unique properties
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand the interactions between different biomolecules.
Medicine: It is used in pharmaceutical research to develop new drugs and therapies.
Industry: It is used in the production of specialty chemicals and materials.
Métodos De Preparación
The preparation of 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide typically involves synthetic routes that include the Suzuki–Miyaura coupling reaction. This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming processes due to its mild and functional group-tolerant reaction conditions . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are usually mild, and the reagents are stable and environmentally benign .
Análisis De Reacciones Químicas
3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparación Con Compuestos Similares
3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide can be compared with other similar compounds, such as:
- 3-Cyanopropyl-(2-fluorophenyl)cyanamide
- 3-Cyanopropyl-(2-methylphenyl)cyanamide
- 3-Cyanopropyl-(2-chlorophenyl)cyanamide
These compounds share similar structural features but differ in their specific substituents, which can affect their chemical properties and applications. The unique combination of the 2-fluoro and 5-methyl substituents in 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide gives it distinct properties that make it valuable for specific research applications.
Propiedades
IUPAC Name |
3-cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-10-4-5-11(13)12(8-10)16(9-15)7-3-2-6-14/h4-5,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSZBRUOPEKHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CCCC#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2361959.png)






![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B2361969.png)

![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)
![2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2361974.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2361975.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)
